Nortadalafil

Catalog No.
S003484
CAS No.
171596-36-4
M.F
C21H17N3O4
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortadalafil

CAS Number

171596-36-4

Product Name

Nortadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N

SMILES

Array

Synonyms

(6R,12aR)-6-(benzo[d][1,3]dioxol-5-yl)-2,3,12,12a-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Nortadalafil is demethyl Tadalafil. Tadalafil is a PDE5 inhibitor, currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension.

Nortadalafil (CAS 171596-36-4), also known as N-Desmethyl Tadalafil, is a primary analogue and metabolite of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor. Structurally, it is differentiated from the parent compound by the absence of a methyl group on the piperazinedione ring. This modification results in a distinct chemical identity and makes it an indispensable tool for specific scientific applications, primarily as a well-characterized analytical reference standard for pharmacological studies and for the detection of Tadalafil-related compounds in various matrices.

Direct substitution of Nortadalafil with its parent compound, Tadalafil, is unfeasible for its primary, procurement-driving applications. Nortadalafil is essential as a certified reference material for the unequivocal identification and quantification of Tadalafil analogues and undeclared adulterants in dietary supplements and herbal products. Its distinct chromatographic retention time and mass spectrometric profile are critical for developing validated analytical methods (e.g., HPLC, LC-MS/MS) used in quality control and regulatory screening. For metabolic and pharmacokinetic research, using Tadalafil would preclude the ability to study the formation, distribution, and clearance of Nortadalafil itself, which is a key metabolite. Therefore, for applications requiring a specific metabolite standard or an authenticated reference for analogue screening, Nortadalafil is the only appropriate choice.

Distinct Physicochemical Profile for Analytical Separation and Handling

Nortadalafil's utility as an analytical standard is anchored in its distinct physicochemical properties compared to Tadalafil. The absence of the N-methyl group results in a lower molecular weight (375.38 g/mol vs. 389.4 g/mol for Tadalafil), influencing its chromatographic behavior and mass spectrometric fragmentation, which is essential for unambiguous identification. Furthermore, its solubility profile—soluble in DMSO (≥32.7 mg/mL), slightly soluble in Ethanol (≥2.32 mg/mL with sonication), and insoluble in water—dictates solvent selection for stock solution preparation in analytical and in-vitro workflows. This defined solubility contrasts with the parent drug and is a critical parameter for ensuring reproducibility in experimental assays.

Evidence DimensionMolecular Weight & Solubility
Target Compound DataMW: 375.38 g/mol; Solubility: ≥32.7 mg/mL (DMSO), Insoluble (Water)
Comparator Or BaselineTadalafil: MW: 389.4 g/mol; Solubility profile differs, affecting analytical separation.
Quantified Difference14.02 g/mol lower molecular weight, with a well-characterized solubility profile for analytical use.
ConditionsStandard analytical conditions for molecular weight determination and solubility testing in specified solvents.

These differences ensure that Nortadalafil can be reliably separated from and quantified against Tadalafil in complex matrices, a fundamental requirement for a reference material.

Potent PDE5 Inhibition Maintained, Validating its Role as a Bioactive Analogue

Nortadalafil is not an inert metabolite; it retains potent inhibitory activity against the PDE5 enzyme, confirming its biological relevance. While direct, side-by-side IC50 data is sparse, literature on Tadalafil consistently reports its high potency (IC50 ≈ 1-5 nM). Nortadalafil is described as a potent PDE5 inhibitor in its own right, and its presence as an adulterant in supplements is due to this retained bioactivity. This ensures that when used as a reference standard, it represents a pharmacologically active species, which is critical for studies investigating the biological effects of Tadalafil and its analogues.

Evidence DimensionPDE5 Inhibition (IC50)
Target Compound DataCharacterized as a potent PDE5 inhibitor.
Comparator Or BaselineTadalafil (Parent Compound): IC50 of approximately 5 nM.
Quantified DifferenceRetains potent, biologically relevant PDE5 inhibitory activity comparable to the parent drug class.
ConditionsIn-vitro enzyme inhibition assays against phosphodiesterase type 5.

For researchers in pharmacology or toxicology, procuring Nortadalafil provides a standard for a known, bioactive analogue, not just an inactive structural variant, which is crucial for accurate interpretation of biological data.

Differentiated Pharmacokinetic Profile from Parent Drug Tadalafil

Nortadalafil exhibits a distinct pharmacokinetic profile compared to Tadalafil, a critical differentiator for metabolic and in-vivo research. While Tadalafil is known for its exceptionally long half-life of approximately 17.5 hours, Nortadalafil has a significantly shorter half-life, reported to be between 5.93 and 6.21 hours in humans after oral administration. This difference in clearance and systemic exposure time is fundamental for studies aiming to model Tadalafil's metabolism or to assess the specific contribution of the Nortadalafil metabolite to the overall pharmacological effect.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data5.93 - 6.21 hours
Comparator Or BaselineTadalafil: ~17.5 hours
Quantified DifferenceApproximately 3-fold shorter half-life than the parent compound.
ConditionsHuman pharmacokinetic studies following oral administration.

This shorter half-life makes Nortadalafil essential for accurately studying the metabolic fate of Tadalafil; using the parent drug as a substitute would make it impossible to isolate and measure the metabolite's specific pharmacokinetic parameters.

Analytical Reference Standard for Quality Control and Regulatory Compliance

For laboratories screening dietary supplements, herbal products, or pharmaceutical formulations for undeclared PDE5 inhibitors. Procuring high-purity Nortadalafil is non-negotiable for developing and validating HPLC or LC-MS/MS methods to detect Tadalafil and its common analogues, ensuring product safety and regulatory adherence.

Metabolite Identification and Pharmacokinetic (DMPK) Studies

In drug metabolism and pharmacokinetics research, Nortadalafil serves as the essential standard for identifying and quantifying the N-desmethyl metabolite of Tadalafil in biological samples (e.g., plasma, urine). Its distinct pharmacokinetic profile, particularly its shorter half-life, makes it a critical component for building accurate metabolic models of the parent drug.

Structure-Activity Relationship (SAR) and In-Vitro Pharmacology

For pharmacologists investigating the PDE5 enzyme, Nortadalafil provides a key structural analogue to Tadalafil. Its use allows for direct assessment of how N-demethylation impacts binding affinity, selectivity, and inhibitory potency, contributing to a deeper understanding of the enzyme's active site and the design of novel inhibitors.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

375.12190603 Da

Monoisotopic Mass

375.12190603 Da

Heavy Atom Count

28

UNII

5W59DMB3LD

Other CAS

171596-36-4

Wikipedia

Nortadalafil

Dates

Last modified: 09-12-2023
1 . Frey MK, Lang I. Tadalafil for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2012 Apr;13(5):747-55.
Abstract
INTRODUCTION: Pulmonary arterial hypertension (PAH) is a progressive occlusive disease affecting the pulmonary vasculature; it carries a poor prognosis. Because right ventricular failure is the key feature of deterioration in PAH patients, vasodilator treatments relieving right ventricular afterload have gained ground in the treatment of this disorder. Phosphodiesterase-5 inhibitors are effective and well tolerated vasodilators that were originally developed for erectile dysfunction. Tadalafil , the first once-daily drug of this class, was approved by the USFDA in May 2009 for the treatment of patients suffering from PAH. AREAS COVERED: This review outlines the currently available data about tadalafil and its effects in patients with PAH. It also presents evidence from recent clinical trials of tadalafil and discusses potential improvements over existing therapy options and their impact on current treatment strategies. EXPERT OPINION: Tadalafil is an efficacious drug with a favorable side-effect profile and convenient mode of administration. More studies are needed to analyze its impact on survival and to substantiate its role in an upfront combination treatment strategy.
2 . Porst H, Hell-Momeni K, Büttner H. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily. Expert Opin Pharmacother. 2012 Jul;13(10):1481-94.
Abstract
INTRODUCTION: Tadalafil distinguishes itself from other available phosphodiesterase type 5 (PDE-5) inhibitors by its half-life of ? 17.5 h, which results in erectile responsiveness for up to 36 h after a single dose. Most clinical experience has been reported with on-demand use of PDE-5 inhibitors, but several studies have been able to demonstrate that tadalafil, given once-daily in low doses, is both highly effective and well tolerated. AREAS COVERED: This paper reviews the current evidence for efficacy and safety of tadalafil, as well as the rationale for offering low-dose tadalafil once-daily to patients with erectile dysfunction as an alternative to on-demand treatment. EXPERT OPINION: Tadalafil once-daily provides efficacy comparable to on-demand dosing regimens with PDE-5 inhibitors, is well tolerated and allows patients and their partners to disconnect the administration of medication from sexual activity, thereby enabling them to return to the sex-life they had before the onset of erectile dysfunction.
3 . Daugan, Alain; Grondin, Pascal; Ruault, Cecile et al. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1/',2/':1,6]pyrido[3,4-b]indole-1,4-dione analogue. Journal of Medicinal Chemistry (2003), 46(21), 4533-4542.
Abstract
Modification of the hydantoin ring in the previously described lead compound 2a has led to the discovery of compound 12a, tadalafil, a highly potent and highly selective PDE5 inhibitor. The replacement of the hydantoin in compound 2a by a piperazinedione ring led to compound cis-11a which showed similar PDE5 inhibitory potency. Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor cis-11c with increased cellular potency. Optimization of the chain on the piperazinedione ring led to the identification of the racemic cis-N-methyl derivative 11i. High diastereospecificity for PDE5 inhibition was observed in the piperazinedione series with the cis-(6R,12aR) enantiomer displaying the highest PDE5 inhibitory activity. The piperazinedione 12a, tadalafil (GF196960), has been identified as a highly potent PDE5 inhibitor (IC(50) = 5 nM) with high selectivity for PDE5 vs PDE1-4 and PDE6. Compound 12a displays 85-fold greater selectivity vs PDE6 than sildenafil 1. 12a showed profound and long-lasting blood pressure lowering activity (30 mmHg/>7 h) in the spontaneously hypertensive rat model after oral administration (5 mg/kg).
4 . Beghyn, Terence; Hounsou, Candide; Deprez, Benoit P. PDE5 inhibitors: An original access to novel potent arylated analogues of tadalafil. Bioorganic & Medicinal Chemistry Letters (2007), 17(3), 789-792.
Abstract
A method to access totally new analogues of tadalafil was explored. The Buchwald reaction was adapted and used to replace the methyl group of tadalafil by various aryl groups. Inhibition potencies on PDE5 of these analogues were determined and proved to be comparable to the one of tadalafil. Using the same route, compounds with the same level of activity but improved water solubility were produced by introducing a pyridine or a pyrimidine ring. This original route also opens access to new unpatented compounds.

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